molecular formula C8H18N2 B1440943 N,N-Dimethyl-cyclohexane-1,3-diamine CAS No. 885280-64-8

N,N-Dimethyl-cyclohexane-1,3-diamine

Cat. No.: B1440943
CAS No.: 885280-64-8
M. Wt: 142.24 g/mol
InChI Key: KKGNWXHXFXNADS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-cyclohexane-1,3-diamine: is an organic compound with the molecular formula C8H18N2. It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by two amino groups, each of which is further substituted with a methyl group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to neutralize the generated acid and facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the methylation process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-cyclohexane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form this compound derivatives with different degrees of hydrogenation.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N,N-Dimethyl-cyclohexane-1,3-diamine has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.

    Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-cyclohexane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity. Additionally, the compound’s amino groups can interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    N,N-Dimethyl-cyclohexane-1,2-diamine: Similar structure but with amino groups at different positions.

    N,N-Dimethyl-ethylenediamine: A smaller molecule with similar functional groups.

    1,2-Diaminocyclohexane: Lacks the methyl groups, leading to different reactivity and properties.

Uniqueness: N,N-Dimethyl-cyclohexane-1,3-diamine is unique due to the specific positioning of its amino groups and the presence of methyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, material science, and pharmaceuticals.

Properties

IUPAC Name

1-N,1-N-dimethylcyclohexane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGNWXHXFXNADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693098
Record name N~1~,N~1~-Dimethylcyclohexane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-64-8
Record name N~1~,N~1~-Dimethylcyclohexane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-1,3-cyclohexanediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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